

Application Note: HPLC Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B10782665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of two oleic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position on the glycerol backbone.^{[1][2]} This TAG is a significant component of various natural oils, including olive, sesame, and pumpkin seed oils.^{[1][2]} The accurate and precise quantification of individual TAG species like **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** is crucial for quality control in the food industry, nutritional analysis, and in the development of lipid-based pharmaceutical formulations.^[3]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the detailed analysis of triacylglycerols.^[4] This application note provides a detailed protocol for the analysis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which are common detectors for non-volatile analytes lacking a strong UV chromophore.

Principle of the Method

The separation of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** from other lipid species is achieved by RP-HPLC on a C18 column. The separation mechanism is based on the differential partitioning of the TAG molecules between the non-polar stationary phase and the mobile phase. A

gradient elution using a mixture of organic solvents is typically employed to achieve optimal resolution of the complex mixture of TAGs found in natural samples.

Due to the absence of a significant chromophore in most TAGs, ELSD is a suitable detection method. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. Alternatively, Mass Spectrometry (MS) can be used for detection, providing not only quantification but also structural information for unambiguous identification. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for the analysis of non-polar molecules like TAGs.[\[5\]](#)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for the extraction and preparation of TAGs from oil samples.

- Stock Solution Preparation: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
- Dissolution: Dissolve the sample in 5 mL of isopropanol or a hexane/isopropanol mixture.
- Volume Adjustment: Bring the solution to the final volume of 10 mL with the same solvent.
- Dilution: For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 μ g/mL) with the initial mobile phase composition.
- Filtration: Filter the final diluted sample through a 0.22 μ m PTFE syringe filter into an HPLC vial to remove any particulate matter.

HPLC-ELSD Method

This method is suitable for the quantification of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** when mass spectrometric identification is not required.

Instrumentation:

- HPLC system with a binary or quaternary pump

- Autosampler
- Column oven
- Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

Parameter	Value
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Acetonitrile
Mobile Phase B	Dichloromethane or Isopropanol
Gradient Program	Start with 70% A, linearly decrease to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
ELSD Nebulizer Temp.	40°C
ELSD Evaporator Temp.	40°C
ELSD Gas Flow	1.5 SLM (Standard Liters per Minute)

HPLC-MS Method

This method provides both quantification and confirmation of the identity of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.

Instrumentation:

- HPLC system as described above

- Mass Spectrometer with an APCI source

Chromatographic Conditions:

The same chromatographic conditions as the HPLC-ELSD method can be used. The mobile phase may be modified by the addition of a small amount of ammonium formate to enhance the formation of adduct ions for improved sensitivity and stability in the MS.[5]

Mass Spectrometry Conditions (APCI):

Parameter	Value
Ionization Mode	Positive
Vaporizer Temperature	300°C[5]
Drying Gas Flow	5 L/min
Nebulizer Pressure	60 psi
Capillary Voltage	4000 V
Scan Range	m/z 300-1200

Data Presentation

The following tables summarize the expected quantitative data for the analysis of triacylglycerols using HPLC-ELSD. The data presented here are representative of typical performance for TAG analysis and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Performance Characteristics (Representative)

Parameter	Expected Value/Range
Linearity (R^2)	≥ 0.997 [6]
Limit of Detection (LOD)	0.02 - 0.04 μg (on-column) [6]
Limit of Quantification (LOQ)	0.04 - 0.10 μg (on-column) [6]
Precision (RSD%)	< 5% [6]
Accuracy (Recovery %)	92.9% - 108.5% [6]

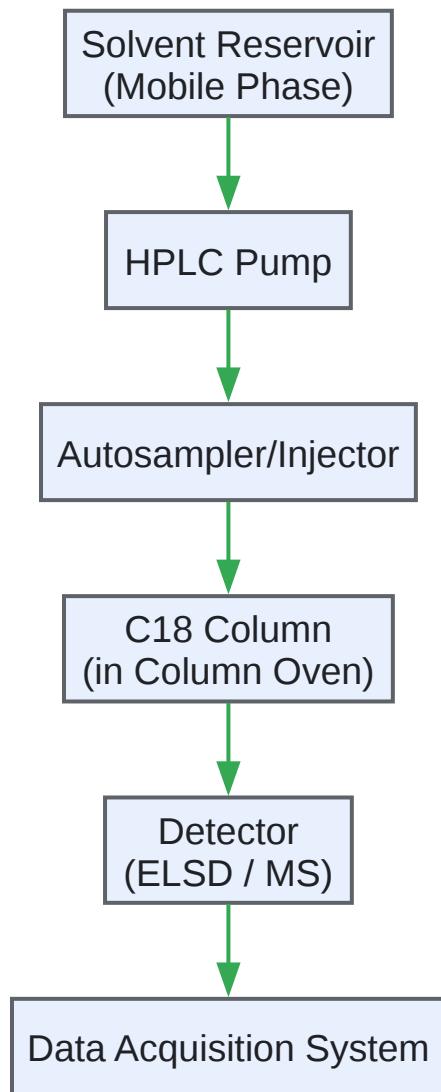
Table 2: Analyte Information

Analyte	CAS Number	Molecular Formula	Molecular Weight
1,2-Dioleoyl-3-linoleoyl-rac-glycerol	2190-20-7	$\text{C}_{57}\text{H}_{102}\text{O}_6$	883.42 [7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.

Logical Relationship of HPLC Components

This diagram shows the logical connection between the different components of the HPLC system used for the analysis.

[Click to download full resolution via product page](#)

Caption: Logical flow of the HPLC system for TAG analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm [broadpharm.com]
- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com])
- 4. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10782665#hplc-analysis-of-1-2-dioleoyl-3-linoleoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com